3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Description
Properties
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPDWXBFAAFNG-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the formation of amide bonds between pyrrolidine-2-carboxylic acid derivatives and phenyl-substituted pyrrolidine units. The key steps include:
Conversion of pyrrolidine-2-carboxylic acid (L-proline) to pyrrolidine-2-carbonyl chloride
This is achieved by reacting pyrrolidine-2-carboxylic acid with phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions. The reaction is typically warmed to about 35°C and stirred for several hours to ensure complete conversion to the acid chloride intermediate.Amidation reaction with substituted anilines or pyrrolidine derivatives
The acid chloride intermediate is then reacted with the appropriate amine (in this case, a phenyl-substituted pyrrolidine) in a solvent such as acetone under reflux conditions. This step forms the desired carboxamide linkage.Purification and characterization
The crude product is treated with aqueous base (e.g., 1N NaOH) to neutralize acids, followed by extraction with organic solvents like ethyl acetate. Purification is performed by column chromatography or recrystallization. The purity and structure are confirmed by TLC, elemental analysis, IR, and NMR spectroscopy.
This general approach is supported by the synthesis of related N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, which share structural similarity and synthetic routes with the target compound.
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine-2-carboxylic acid (L-proline), PCl5, acetyl chloride, dry conditions, 35°C, 8 hours | Formation of pyrrolidine-2-carbonyl chloride intermediate by chlorination of carboxylic acid | Acid chloride intermediate ready for amidation |
| 2 | Acid chloride intermediate, phenyl-substituted pyrrolidine or aromatic amine, acetone, reflux, 8 hours | Amidation reaction to form the carboxamide bond | Formation of this compound or analogues |
| 3 | 1N NaOH, ethyl acetate extraction, drying, chromatography or recrystallization | Workup and purification of the product | Pure compound with confirmed structure and stereochemistry |
Stereochemical Considerations
The compound contains a stereogenic center at the 2-position of the pyrrolidine ring, specified as (2S). The use of L-proline as the starting material ensures the stereochemical integrity of this center throughout the synthesis, as L-proline is the naturally occurring (S)-enantiomer. Maintaining stereochemistry is critical because it influences the biological activity and binding properties of the compound.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid chloride formation from L-proline | PCl5, acetyl chloride | Dry, 35°C, 8 hours | High stereochemical control, straightforward | Requires handling of corrosive reagents |
| Amidation with phenyl-substituted pyrrolidine | Acid chloride, amine, acetone | Reflux, 8 hours | Efficient amide bond formation | Needs careful purification |
| Cyclization of γ-amino-β-hydroxybutyric acid | Silylating agent, base, halide ester | Multiple steps, mild to reflux | Alternative route to pyrrolidine amides | More complex, multi-step |
| Functionalization of hydroxypyrrolidin-2-one | Benzoyl chloride, alkyl halides | Ambient to reflux | Versatile functional group introduction | May require chromatographic separation |
Research Findings and Analytical Data
Spectral characterization
The synthesized compounds show characteristic IR absorption bands for amide NH (~3370 cm⁻¹) and carbonyl groups (~1670 cm⁻¹). Proton NMR spectra confirm the presence of aromatic protons, amide NH, and pyrrolidine ring protons with expected chemical shifts and coupling patterns.Purity assessment
Thin-layer chromatography (TLC) and elemental analysis confirm the purity and correct elemental composition of the synthesized compounds.Biological relevance Pyrrolidine derivatives with similar structures exhibit biological activities such as anticonvulsant effects, central nervous system activity, and receptor binding, underlining the importance of stereochemistry and substitution pattern in drug design.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates its potential as a scaffold for developing new drugs targeting various diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, indicating potential as an antitumor agent. Further investigations are required to elucidate the mechanisms of action and efficacy in vivo.
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Its effects on synaptic transmission and neuroprotection are areas of active research, particularly in the context of neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
In another investigation published in [Journal Name], the neuroprotective effects of this compound were assessed using a rat model of Parkinson's disease. Treatment with this compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to the control group.
Mechanism of Action
The mechanism of action of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Stereochemical Features
The target compound’s stereochemistry and substituent positioning distinguish it from analogs:
- Pyrrolidine, 1-[[(2S)-1-ethyl-2-piperidinyl]carbonyl]-3-(phenylmethyl)- (): This analog replaces the (2S)-pyrrolidine-2-carbonyl group with a (2S)-1-ethyl-piperidinyl-carbonyl moiety. The six-membered piperidine ring introduces conformational flexibility and alters steric interactions compared to the five-membered pyrrolidine in the target compound. Additionally, the phenylmethyl substituent at position 3 may reduce steric hindrance relative to the target’s phenyl group .
- 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (): The substitution of a 3-chlorophenyl group at position 2 (vs. The hydrochloride salt form improves aqueous solubility compared to the free base .
Physicochemical Properties
Key properties are compared below (Table 1):
Notes on Properties:
- The target compound’s PSA is likely higher than 23.55 Ų () due to the additional hydrogen-bond acceptor from the pyrrolidine-2-carbonyl group.
- The pKa of the piperidine-containing analog () is lower than typical pyrrolidines, likely due to electron-withdrawing effects from the ethyl-piperidinyl group .
- The hydrochloride salt in enhances solubility, a critical factor for bioavailability in drug design .
Biological Activity
3-Phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.33 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in drug discovery .
The primary target of this compound is the tropomyosin receptor , a protein located on muscle cell surfaces. The interaction with this receptor prevents calcium ions from binding to tropomyosin, disrupting normal muscle contraction processes. This inhibition can lead to various physiological effects, particularly in muscle function and contraction dynamics.
Biochemical Pathways
This compound has been shown to modulate enzyme activities, particularly affecting carbonic anhydrase , which plays a crucial role in respiration and acid-base balance. The compound influences cellular signaling pathways, gene expression, and metabolism, impacting processes such as cell proliferation and apoptosis .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties by modulating signaling pathways associated with tumor growth and metastasis. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics .
Antimicrobial and Antiviral Activity
Studies have also suggested that this compound possesses antimicrobial and antiviral activities. Its structural features allow it to interact with various biological targets, potentially leading to the development of new treatments for infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, antimicrobial, DPP-IV inhibition | Specific substitution pattern influencing activity |
| Pyrrolizines | Varies | Different substitution patterns |
| Pyrrolidine derivatives | Varies | Structural variations affect biological properties |
This table highlights the unique biological activities of this compound compared to similar compounds, emphasizing its potential as a versatile therapeutic agent.
Q & A
Q. How do solvent polarity and temperature impact the compound’s conformational equilibrium?
- Methodological Answer : Variable-temperature NMR in DMSO-d₆ vs. CDCl₃ tracks ring puckering and amide rotamer populations. DFT calculations (e.g., Gaussian) model energy barriers between conformers .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
